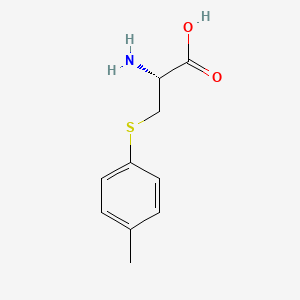
(R)-2-Amino-3-(p-tolylthio)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Tolyl)-L-cysteine: is an organic compound that features a cysteine molecule bonded to a tolyl group The tolyl group is a derivative of toluene, which is a simple aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Tolyl)-L-cysteine typically involves the coupling of L-cysteine with a tolyl group. One common method is through the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction. This reaction involves the use of boronic acids and halides under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods: Industrial production of S-(4-Tolyl)-L-cysteine may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
化学反応の分析
Types of Reactions: S-(4-Tolyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted tolyl derivatives.
科学的研究の応用
Chemistry: S-(4-Tolyl)-L-cysteine is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology: In biological research, S-(4-Tolyl)-L-cysteine is studied for its potential role in cellular processes and as a probe for understanding protein-ligand interactions .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biochemical pathways .
Industry: S-(4-Tolyl)-L-cysteine is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of S-(4-Tolyl)-L-cysteine involves its interaction with various molecular targets, including enzymes and receptors. The tolyl group can enhance the compound’s binding affinity to specific proteins, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
類似化合物との比較
- S-(4-Tolyl)-L-methionine
- S-(4-Tolyl)-L-serine
- S-(4-Tolyl)-L-alanine
Comparison: S-(4-Tolyl)-L-cysteine is unique due to the presence of both a thiol group and a tolyl group. This combination allows for a wide range of chemical reactions and interactions that are not possible with other similar compounds. For example, the thiol group can participate in redox reactions, while the tolyl group can undergo electrophilic aromatic substitution .
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-methylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-7-2-4-8(5-3-7)14-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 |
InChIキー |
CHRJYKJYNAKSHG-VIFPVBQESA-N |
異性体SMILES |
CC1=CC=C(C=C1)SC[C@@H](C(=O)O)N |
正規SMILES |
CC1=CC=C(C=C1)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



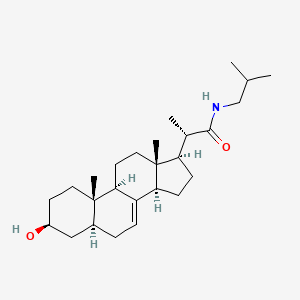


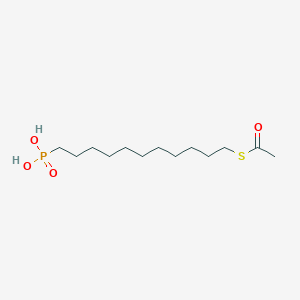
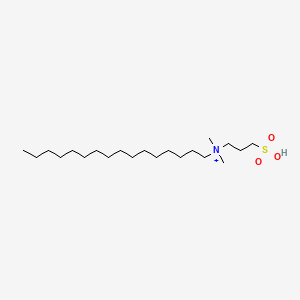
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)
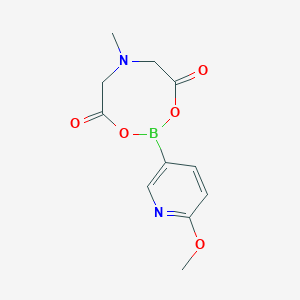

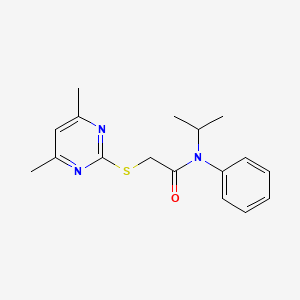
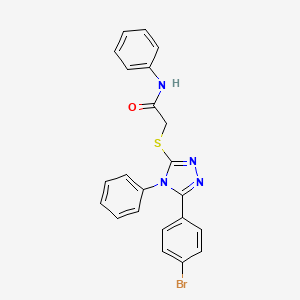
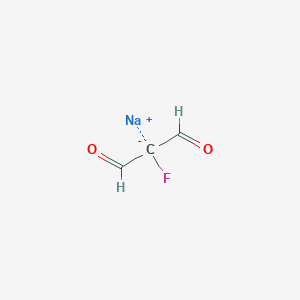
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
